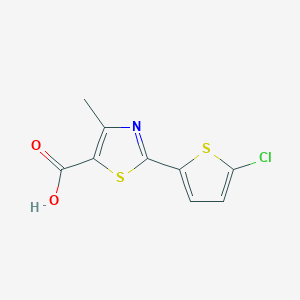

2-(5-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(5-chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S2/c1-4-7(9(12)13)15-8(11-4)5-2-3-6(10)14-5/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMVDFXUDAXHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(S2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

The compound 2-(5-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a member of the thiazole family, known for its diverse biological activities. This article focuses on its biological activity, including anti-inflammatory, antioxidant, and potential therapeutic effects against various diseases.

Chemical Structure and Properties

- Molecular Formula : C8H6ClN1O2S1

- Molecular Weight : 217.66 g/mol

- Structural Representation :

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of thiazole derivatives, including our compound of interest. A study evaluated the inhibition potential of various thiazole-based compounds on cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX). The results showed that:

- The compound exhibited potent inhibition of COX-2, with an IC50 value ranging from 0.76 to 9.01 μM, compared to celecoxib (IC50 = 0.05 μM) .

- In the 5-LOX assay, the compound demonstrated significant inhibitory activity with IC50 values of 23.08 μM .

These findings suggest that This compound could be a promising candidate for developing anti-inflammatory drugs.

Antioxidant Activity

Thiazole derivatives have also shown antioxidant properties. In a study assessing various derivatives for their ability to scavenge free radicals, it was found that compounds similar to our target exhibited moderate antioxidant activity through DPPH radical scavenging assays . This suggests potential applications in managing oxidative stress-related conditions.

Xanthine Oxidase Inhibition

In a related study focusing on xanthine oxidase inhibitors, compounds structurally similar to This compound demonstrated significant xanthine oxidase inhibitory activity with IC50 values ranging from 3.6 to 9.9 μM . This mechanism is particularly relevant in conditions like gout and hyperuricemia.

Study on Diabetes Management

A notable study investigated the effects of thiazole derivatives on diabetes-induced complications. The administration of a structurally similar thiazole compound showed significant improvements in insulin sensitivity and lipid profiles in diabetic rats induced by streptozotocin (STZ). Key findings included:

- Reduction in serum glucose and lipid levels.

- Improvement in oxidative stress markers such as GSH and SOD.

- Histopathological examination revealed normalization of pancreatic islet morphology .

These results indicate that thiazole derivatives may offer therapeutic benefits in managing diabetes and its complications.

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects. For instance, compounds synthesized based on the thiazole framework showed significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial for inflammatory processes. The IC50 values for these compounds ranged from 0.76 to 9.01 μM, indicating their potential as selective COX-2 inhibitors compared to standard drugs like celecoxib .

Case Study: COX Inhibition

In a study involving various derivatives of thiazole-based compounds, the most promising candidates were subjected to in vivo testing. Compounds with the lowest IC50 values were effective at concentrations of 5, 10, and 20 mg/kg body weight in animal models, demonstrating their efficacy in reducing inflammation induced by carrageenan .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that thiazole derivatives can exhibit significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 1.95 µg/mL .

Case Study: Antimicrobial Screening

In a systematic evaluation of thiazole derivatives, one compound demonstrated superior activity against Staphylococcus aureus and Escherichia coli with MIC values significantly lower than those of traditional antibiotics . This suggests that modifications to the thiazole structure can enhance antimicrobial efficacy.

Material Science Applications

3. Organic Electronics

The unique electronic properties of thiazole-containing compounds make them suitable for applications in organic electronics. Their ability to act as semiconductors is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: OLED Development

Research has shown that integrating thiazole derivatives into polymer matrices can improve the charge transport properties of OLEDs, leading to enhanced performance metrics such as brightness and efficiency .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below highlights key structural and pharmacological differences between the target compound and its analogs:

Key Research Findings

(a) Comparison with Febuxostat

Febuxostat, a clinically used xanthine oxidase inhibitor, shares the 4-methylthiazole-5-carboxylic acid core with the target compound. However, its 3-cyano-4-isobutoxyphenyl substituent at C2 enables strong hydrogen bonding and hydrophobic interactions with xanthine oxidase’s active site (PDB ID: 1N5X) . In contrast, the target compound’s 5-chlorothiophene group introduces a sulfur atom and chlorine, which may alter electronic properties and binding affinity. Computational docking studies suggest that thiophene-based analogs could exhibit comparable or improved inhibition due to enhanced π-π stacking .

(b) Antidiabetic Analogs

BAC, a benzylamino-substituted analog, demonstrated significant antidiabetic activity in streptozotocin-induced diabetic rats, reducing blood glucose by 38–42% and improving insulin sensitivity . The 4-chlorobenzylamino group’s flexibility and hydrogen-bonding capacity are critical for this activity, whereas the rigid thiophene in the target compound may limit similar interactions.

(c) Halogen-Substituted Derivatives

However, bromine’s larger size might reduce solubility compared to the chlorine analog .

(d) Amino-Linked Derivatives

Compounds like the trifluoromethylphenyl amino analog () exhibit improved metabolic stability due to the CF₃ group’s resistance to oxidative degradation. However, the amino spacer may reduce membrane permeability compared to direct aryl-thiazole linkages .

Vorbereitungsmethoden

Thiazole Ring Construction via Condensation Reactions

A common approach to synthesize substituted thiazole carboxylic acids is through condensation of α-haloketones with thiourea or related sulfur-containing reagents. For this compound, the synthetic route involves:

- Starting Material: 5-chlorothiophen-2-yl substituted α-bromo or α-chloro ketones.

- Condensation: Reaction of the haloketone with thiourea to form the thiazole ring.

This method is supported by analogous syntheses where 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one is condensed with thiourea to yield 4-(4-chlorothiophen-2-yl)thiazol-2-amine intermediates, which can be further modified to introduce carboxylic acid groups.

Introduction of the Carboxylic Acid Group

The carboxylic acid function at the 5-position of the thiazole ring can be introduced by:

- Hydrolysis of ester precursors such as ethyl 2-(5-chlorothiophen-2-yl)-4-methylthiazole-5-carboxylate.

- Oxidation or functional group transformation of aldehyde or nitrile precursors attached to the thiazole ring.

Hydrolysis is typically performed under basic conditions using lithium hydroxide or sodium hydroxide in aqueous-organic solvents, followed by acidification to precipitate the carboxylic acid.

Purification Techniques

Purification of the target compound is achieved by:

- Recrystallization from suitable solvents such as acetonitrile, methanol, or mixtures thereof.

- Slurrying and filtration to remove impurities.

- Chromatographic methods if necessary, though crystallization is preferred for scale-up.

The choice of solvent and temperature control during recrystallization are critical to obtain high-purity material (>99% by HPLC).

Representative Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of 1-(5-chlorothiophen-2-yl)ethan-1-one | Bromine in ether, 2 h | Not specified | Produces 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one |

| 2 | Condensation with thiourea to form thiazole ring | Thiourea, reflux, 5 h | Moderate | Forms 4-(5-chlorothiophen-2-yl)thiazol-2-amine intermediate |

| 3 | Functional group modification (e.g., ester formation) | Appropriate reagents | Not specified | Prepares ester precursor for hydrolysis |

| 4 | Hydrolysis of ester to carboxylic acid | Lithium hydroxide, aqueous-organic solvent, room temp | High | Yields this compound |

| 5 | Purification | Recrystallization from acetonitrile or methanol | >99% purity | Final isolation |

Alternative Synthetic Routes and Intermediates

- Reaction of substituted thioureas with α-chloro carbonyl compounds: This method yields substituted amino-thiazoles which can be further functionalized to carboxylic acids.

- Use of ethyl 2-chloroacetoacetate derivatives: Reacting 3-cyano-4-isobutoxybenzothiamide with ethyl 2-chloroacetoacetate under hot conditions, followed by purification and hydrolysis, is a reported method for related thiazole carboxylates.

- Bromination and nucleophilic substitution steps: Sequential bromination and nucleophilic amine substitution allow for diversification of the thiazole ring substituents before final carboxylation.

Data Table Summarizing Preparation Parameters

| Parameter | Description | Typical Conditions | Comments |

|---|---|---|---|

| Starting materials | 5-chlorothiophen-2-yl ethanone derivatives, thiourea | Commercially available or synthesized | Purity critical for yield |

| Reaction solvents | Ether, methanol, acetonitrile, aqueous-organic mixtures | Ether for bromination; methanol/acetonitrile for recrystallization | Solvent choice affects purity |

| Temperature | 0–80 °C depending on step | Bromination at room temp; hydrolysis at room temp to 50 °C | Temperature control essential |

| Reaction time | 2–24 hours | Bromination (2 h), condensation (5 h), hydrolysis (several hours) | Optimized for yield and purity |

| Purification | Recrystallization, filtration | Acetonitrile or methanol | Achieves >99% purity |

| Yield | 45–70% overall | Varies with route and scale | Moderate yields typical |

Research Findings and Optimization Notes

- The condensation of α-bromo ketones with thiourea is a reliable method for thiazole ring formation with good regioselectivity.

- Hydrolysis using lithium hydroxide is preferred for ester-to-acid conversion due to mild conditions and high selectivity.

- Recrystallization solvent and temperature significantly influence the purity and crystallinity of the final acid.

- Multi-step syntheses require careful control of reaction stoichiometry and temperature to minimize side reactions such as over-bromination or ring opening.

- The use of N-bromosuccinimide (NBS) for bromination steps provides controlled bromination with fewer by-products compared to elemental bromine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via condensation reactions using substituted ethyl esters and nucleophilic substitution. For example, reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane with triethylamine as a base (similar to methods in ). Purity is enhanced by recrystallization from ethanol-DMF mixtures and validated via HPLC (as in ). Yield optimization may require adjusting reaction stoichiometry, temperature (20–25°C), and base selection (e.g., potassium carbonate in methanol/water mixtures, as in ).

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use X-ray crystallography with SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures . Complement with spectroscopic techniques:

- NMR : Analyze and spectra for thiophene (δ 6.8–7.2 ppm) and thiazole (δ 2.4–2.6 ppm for methyl) proton environments.

- FTIR : Confirm carboxylic acid (-COOH) via O-H stretch (~2500–3000 cm) and C=O (~1700 cm).

- Mass Spectrometry : Validate molecular weight (e.g., 283.75 g/mol for CHClNOS) using high-resolution MS .

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., xanthine oxidase for gout applications, inspired by ) or glucose uptake assays in STZ-induced diabetic cell models (as in ). Use HEK-293 or HepG2 cells, with dose ranges of 10–100 µM and positive controls (e.g., metformin for antidiabetic studies). Monitor cytotoxicity via MTT assays to rule off-target effects .

Advanced Research Questions

Q. How does the 5-chlorothiophene substituent influence the compound’s bioactivity compared to other aryl groups?

- Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogues with varying substituents (e.g., 4-chlorobenzyl in vs. pyridyl in ). Test in parallel biological assays (e.g., IC in enzyme inhibition or glucose-lowering models). Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like PDE4B (as in ) or insulin receptors. Chlorine’s electronegativity may enhance membrane permeability and target interactions .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor oral bioavailability). Address this by:

- Formulation Optimization : Use nanoemulsions or liposomes to improve solubility (e.g., as in ).

- Metabolic Stability Assays : Perform liver microsome studies to identify metabolic hotspots (e.g., ester hydrolysis).

- Pharmacokinetic Profiling : Measure plasma half-life (t) and AUC in rodent models .

Q. How can crystallographic challenges (e.g., twinning or low resolution) be mitigated during structural analysis?

- Methodological Answer : For problematic crystals, employ twin refinement protocols in SHELXL . Optimize crystallization conditions using vapor diffusion with PEG-based precipitants. If twinning persists, collect high-resolution data (≤1.0 Å) at synchrotron facilities and apply anisotropic displacement parameters .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- Methodological Answer : Use differential scanning calorimetry (DSC) to detect melting point variations (e.g., 237–238°C in ). Pair with powder X-ray diffraction (PXRD) to identify unique diffraction patterns. Solid-state NMR can further distinguish hydrogen-bonding networks .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.